molecular formula C16H21NO2S2 B2970084 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2320724-49-8

2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No. B2970084
CAS RN: 2320724-49-8
M. Wt: 323.47
InChI Key: UIMIEJWRDLOBDM-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications. Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors . Benzenesulfonamide is another component of the compound you mentioned .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of four carbon atoms and one sulfur atom . Benzenesulfonamide, on the other hand, has a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-diynes can react with dimethyl disulfide or dibutyl diselenide in the presence of iodine and FeCl3 at 40 °C to produce symmetrical or unsymmetrical thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : A study highlights the potential use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Another research discusses novel benzenesulfonamide derivatives that showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds in this study displayed higher activity compared to reference drugs, suggesting their potential as effective antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition

  • Inhibitors of Kynurenine 3-Hydroxylase : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds similar to the requested chemical, demonstrates their potential as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is relevant in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Molecular Structure and Reactivity

  • Steric Hindrance and Molecular Structure : A study on sterically hindered benzenesulfonamide derivatives provides insights into their molecular structure and reactivity. This research could be relevant for understanding how structural variations in benzenesulfonamides affect their chemical behavior and potential applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Anticancer and Antiviral Activities

  • Potential Anticancer and Antiviral Agents : Novel N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and tested for their antibacterial, anti-enzymatic, and hemolytic activities. Some compounds exhibited good inhibition of α-glucosidase enzyme and showed potential as anticancer and antiviral agents (Abbasi et al., 2016).

Cardiovascular Applications

  • Endothelin-A Selective Antagonists : Research on biphenylsulfonamides, closely related to the queried compound, demonstrates their use as novel series of endothelin-A (ETA) selective antagonists. These compounds may have applications in cardiovascular diseases and have shown good oral activity in inhibiting the pressor effect caused by endothelin-1 in animal models (Murugesan et al., 1998).

Future Directions

Thiophene-based compounds have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene derivatives, including “2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide”, could be a promising direction for future research.

properties

IUPAC Name

2,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c1-12-5-6-13(2)15(9-12)21(18,19)17-11-16(3,4)14-7-8-20-10-14/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMIEJWRDLOBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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